4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol
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Overview
Description
4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol is a synthetic organic compound that features a benzene ring substituted with a pyrazole moiety and a dihydroxybenzene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyrazole to the Benzene Ring: This step involves the formation of a carbon-nitrogen bond between the pyrazole and the benzene ring. This can be achieved through a nucleophilic substitution reaction.
Introduction of the Hydroxyl Groups: The hydroxyl groups can be introduced via electrophilic aromatic substitution reactions, where the benzene ring is treated with a suitable electrophile such as a hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzene ring can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Amines or alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Biological Studies: It can be used as a probe to study biochemical pathways or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
Uniqueness
4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol is unique due to the presence of both a pyrazole ring and dihydroxybenzene moiety. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
Molecular Formula |
C14H19N3O2 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(2-propan-2-ylpyrazol-3-yl)methylamino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H19N3O2/c1-10(2)17-12(5-6-16-17)9-15-8-11-3-4-13(18)7-14(11)19/h3-7,10,15,18-19H,8-9H2,1-2H3 |
InChI Key |
MUYYUWWIIUONAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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